N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide
Description
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide is a chemical compound that features prominently in several fields due to its unique structural and functional properties. The compound consists of two pyridine rings, which contribute to its aromatic nature, and an oxan ring, lending it unique stereochemical characteristics.
Properties
IUPAC Name |
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(12-23-14-3-1-7-19-11-14)20-15-4-2-10-22-17(15)13-5-8-18-9-6-13/h1,3,5-9,11,15,17H,2,4,10,12H2,(H,20,21)/t15-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKFNMYGBYLSA-DOTOQJQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NC=C2)NC(=O)COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC(=O)COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide involves multiple steps:
Formation of the oxan ring: : This step requires a dihydroxylation reaction of an appropriate diene compound under controlled conditions, typically using osmium tetroxide.
Pyridine incorporation: : The next step involves a nucleophilic substitution reaction where pyridine is introduced into the oxan ring. This reaction typically utilizes a base such as sodium hydride to facilitate the substitution.
Acetamide formation: : The final step is the introduction of the acetamide group through amidation. This reaction can be carried out using acetic anhydride and a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
In an industrial context, the synthesis of this compound would involve the same fundamental steps but scaled up to accommodate larger quantities. This involves the use of industrial reactors and optimized conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized at the oxan ring, leading to the formation of various oxidized derivatives.
Reduction: : Reductive reactions can occur at the pyridine rings, converting them into piperidine rings under suitable conditions.
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine rings.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Commonly achieved using hydrogen gas over a palladium catalyst.
Substitution: : Nucleophiles like amines or thiols, often facilitated by basic or acidic conditions.
Major Products Formed
The major products from these reactions include oxidized derivatives of the oxan ring, reduced forms of the pyridine rings, and substituted products with various functional groups replacing hydrogen atoms on the pyridine rings.
Scientific Research Applications
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide finds extensive applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Serves as a ligand in binding studies due to its ability to interact with biological macromolecules.
Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and neuroprotective effects.
Industry: : Utilized in the synthesis of specialty chemicals and as a precursor for polymer production.
Mechanism of Action
The mechanism by which N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide exerts its effects involves interaction with specific molecular targets, primarily proteins and enzymes. The pyridine rings enable binding to active sites, while the oxan ring can stabilize the compound's interaction with the target molecule. This compound can modulate the activity of enzymes involved in inflammatory pathways and may influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Compared to similar compounds, N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridin-3-yloxyacetamide stands out due to its unique combination of pyridine and oxan rings. This structure imparts distinct chemical reactivity and biological activity that are not typically seen in simpler analogs.
Similar Compounds
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-acetamide
N-[(2R,3S)-2-pyridin-4-yloxy-3-yl]-3-pyridinylamine
N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-2-pyridinylmethanol
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
There you go, a detailed dive into the fascinating world of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
